molecular formula C8H11ClIN B3386869 Benzeneethanamine, 2-iodo-, hydrochloride CAS No. 76464-97-6

Benzeneethanamine, 2-iodo-, hydrochloride

Cat. No.: B3386869
CAS No.: 76464-97-6
M. Wt: 283.54 g/mol
InChI Key: ATTYJYOTKWDKLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzeneethanamine, 2-iodo-, hydrochloride is a chemical compound with the molecular formula C8H10IN·HCl It is a derivative of phenethylamine, where an iodine atom is substituted at the second position of the benzene ring, and the compound is in its hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanamine, 2-iodo-, hydrochloride typically involves the iodination of phenethylamine. One common method is the electrophilic aromatic substitution reaction, where phenethylamine is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The hydrochloride salt is typically formed by reacting the free base with hydrochloric acid, followed by crystallization and purification steps.

Chemical Reactions Analysis

Types of Reactions: Benzeneethanamine, 2-iodo-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or hydrocarbon derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The iodine atom in the compound can be substituted with other nucleophiles, such as halides, cyanides, or amines, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide exchange reactions.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines or hydrocarbons.

    Substitution: Formation of substituted phenethylamine derivatives.

Scientific Research Applications

Benzeneethanamine, 2-iodo-, hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including interactions with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of Benzeneethanamine, 2-iodo-, hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Phenethylamine: The parent compound, lacking the iodine substitution.

    2-Iodo-phenethylamine: Similar structure but without the hydrochloride salt form.

    2-Bromo-phenethylamine: Bromine substituted analogue.

    2-Chloro-phenethylamine: Chlorine substituted analogue.

Uniqueness: Benzeneethanamine, 2-iodo-, hydrochloride is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine substitution can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target receptors.

Properties

IUPAC Name

2-(2-iodophenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN.ClH/c9-8-4-2-1-3-7(8)5-6-10;/h1-4H,5-6,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTYJYOTKWDKLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCN)I.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10608314
Record name 2-(2-Iodophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76464-97-6
Record name 2-(2-Iodophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzeneethanamine, 2-iodo-, hydrochloride
Reactant of Route 2
Reactant of Route 2
Benzeneethanamine, 2-iodo-, hydrochloride
Reactant of Route 3
Reactant of Route 3
Benzeneethanamine, 2-iodo-, hydrochloride
Reactant of Route 4
Reactant of Route 4
Benzeneethanamine, 2-iodo-, hydrochloride
Reactant of Route 5
Reactant of Route 5
Benzeneethanamine, 2-iodo-, hydrochloride
Reactant of Route 6
Reactant of Route 6
Benzeneethanamine, 2-iodo-, hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.